molecular formula C14H17BO2S B569197 2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1000160-75-7

2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B569197
CAS RN: 1000160-75-7
M. Wt: 260.158
InChI Key: KQTHIDLDBILMSE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1-benzothiophenes . It’s used as an optical brightener which converts UV light into visible light .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . The product was obtained in moderate to good yield (up to 87%) .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure was solved by direct methods and refined using SHELXL-2018 .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

  • Synthesis and Characterization : The compound has been synthesized and characterized using various spectroscopic methods like FT-IR, NMR, MS, and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of the compound (Wu et al., 2021).

  • Crystal Structure Analysis : Research has been conducted to determine the crystal structure of related compounds using X-ray diffraction and density functional theory (DFT). These studies help in understanding the molecular and electronic structure, which is vital for potential applications in various fields (Huang et al., 2021).

  • Inhibitory Activity Against Serine Proteases : Some derivatives of this compound have been shown to inhibit serine proteases, including thrombin. This suggests potential therapeutic applications in the treatment of diseases involving these enzymes (Spencer et al., 2002).

  • Application in Polymer Synthesis : The compound has been used in the Suzuki synthesis of polyalkylthiophenes, indicating its utility in the field of polymer chemistry and materials science (Liversedge et al., 2006).

  • Potential in Organic Semiconductors : There is research indicating the use of related compounds in the synthesis of organic semiconductors, which are critical for applications in electronics (Ryu et al., 2023).

  • Prodrug Version of Metal Chelators : Some analogs of the compound have been evaluated as prodrugs for metal chelators, which can be used in treating conditions associated with oxidative stress (Wang & Franz, 2018).

Mechanism of Action

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety data sheet for similar compounds indicates potential hazards including acute toxicity, eye irritation, skin irritation, and specific target organ toxicity .

Future Directions

Thiophene and its substituted derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-(1-benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-6-5-7-12-10(11)8-9-18-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTHIDLDBILMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CSC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719877
Record name 2-(1-Benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1000160-75-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000160-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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